molecular formula C3H2Cl2O B1618963 alpha-Chloroacrylic acid chloride CAS No. 21369-76-6

alpha-Chloroacrylic acid chloride

Cat. No.: B1618963
CAS No.: 21369-76-6
M. Wt: 124.95 g/mol
InChI Key: XOTUAMWIFRDGMZ-UHFFFAOYSA-N
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Description

alpha-Chloroacrylic acid chloride, also known as 2-chloroacryloyl chloride, is an organic compound with the formula CH₂=CHCOCl. It is a colorless liquid that belongs to the acid chlorides group of compounds. This compound is known for its high reactivity and is commonly used in the synthesis of various acrylate monomers and polymers .

Mechanism of Action

Target of Action

Acryloyl chloride, also known as 2-propenoyl chloride, acrylyl chloride, or acrylic acid chloride , is an organic compound that belongs to the acid chlorides group of compounds . It primarily targets molecules that contain nucleophilic oxygen or nitrogen atoms . These targets include water, alcohols, amines, and sodium salts of carboxylic acids .

Mode of Action

The mode of action of acryloyl chloride involves a two-stage process: nucleophilic addition followed by elimination . The carbon atom in the -COCl group of acryloyl chloride is quite positively charged due to the electronegativity of the attached oxygen and chlorine atoms . This makes it susceptible to attack by nucleophiles . The nucleophile attacks the carbon atom, leading to the addition of the nucleophile and the removal of the chloride ion . This is followed by the elimination of a hydrogen ion, resulting in the formation of a new compound .

Biochemical Pathways

Acryloyl chloride participates in various biochemical pathways. It reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It also acylates organozinc compounds .

Pharmacokinetics

It’s known that acryloyl chloride is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in.

Result of Action

The result of acryloyl chloride’s action is the formation of new compounds. For example, it reacts with water to form acrylic acid , with alcohols to form esters , and with amines to form amides . These reactions are used in the synthesis of various organic compounds, including acrylate monomers and polymers .

Action Environment

The action of acryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances that can act as nucleophiles . Additionally, its stability and efficacy can be influenced by temperature, as it has a boiling point of 75.0 °C . It’s also worth noting that acryloyl chloride is a skin irritant and can cause pulmonary edema in more severe exposures , indicating that safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Chloroacrylic acid chloride, can be efficiently prepared by treating acrylic acid with benzoyl chloride. The reaction is as follows: [ \text{CH}_2=\text{CHCO}_2\text{H} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{CH}_2=\text{CHCOCl} + \text{C}_6\text{H}_5\text{CO}_2\text{H} ] Conventional phosphorus-based chlorinating agents, such as phosphorus trichloride, are ineffective. flow conditions allow the use of a broader range of chlorinating agents, including oxalyl chloride and thionyl chloride .

Industrial Production Methods: In industrial settings, acryloyl chloride, 2-chloro-, is produced using continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. This process results in high yields and minimizes the formation of unwanted side products .

Chemical Reactions Analysis

Types of Reactions: alpha-Chloroacrylic acid chloride, undergoes various reactions typical of acid chlorides. These include:

    Hydrolysis: Reacts readily with water to produce acrylic acid.

    Formation of Anhydrides: When treated with sodium salts of carboxylic acids.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

    Acylation: Acylates organozinc compounds.

Common Reagents and Conditions:

    Hydrolysis: Water.

    Formation of Anhydrides: Sodium salts of carboxylic acids.

    Esterification: Alcohols and triethylamine.

    Amidation: Amines.

    Acylation: Organozinc compounds.

Major Products Formed:

    Acrylic Acid: From hydrolysis.

    Anhydrides: From reactions with sodium salts of carboxylic acids.

    Esters: From reactions with alcohols.

    Amides: From reactions with amines.

Scientific Research Applications

alpha-Chloroacrylic acid chloride, is widely utilized in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

alpha-Chloroacrylic acid chloride, can be compared with other acid chlorides such as:

This compound, is unique due to its high reactivity and versatility in forming various derivatives, making it valuable in multiple scientific and industrial applications .

Properties

IUPAC Name

2-chloroprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O/c1-2(4)3(5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUAMWIFRDGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175630
Record name Acryloyl chloride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21369-76-6
Record name 2-Chloro-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21369-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acryloyl chloride, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acryloyl chloride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroprop-2-enoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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